molecular formula C30H29N3O4 B187358 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide CAS No. 345244-55-5

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide

Cat. No. B187358
CAS RN: 345244-55-5
M. Wt: 495.6 g/mol
InChI Key: KMEHYTXHDRXZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide, also known as MNBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has been studied for its potential use in various scientific fields, including medicinal chemistry, drug discovery, and biological research. 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has been shown to have antioxidant properties, which may contribute to its beneficial effects on cellular function.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide in laboratory experiments is its potent biological activity, which allows for the investigation of its mechanism of action and potential therapeutic applications. However, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has also been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings. Additionally, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide has not yet been extensively studied in humans, and further research is needed to determine its safety and efficacy in clinical settings.

Future Directions

There are several potential future directions for research on 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide. One area of interest is the development of 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide-based drugs for the treatment of inflammatory conditions, such as arthritis. Additionally, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide may have potential as an anticancer agent, and further studies are needed to explore its efficacy and safety in this context. Finally, 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide may have applications in other areas of biological research, such as the study of cell signaling and proliferation.

Synthesis Methods

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide can be synthesized using a multi-step process involving several chemical reactions. The initial step involves the condensation of 4-methoxybenzoyl chloride and 3-methyl-1-naphthylamine, followed by the addition of 3-methyl-2-oxobutanoyl chloride. The resulting product is then treated with ammonium hydroxide to yield 2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide.

properties

CAS RN

345244-55-5

Product Name

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C30H29N3O4/c1-19(2)27(30(36)32-25-14-8-10-20-9-4-5-11-23(20)25)33-29(35)24-12-6-7-13-26(24)31-28(34)21-15-17-22(37-3)18-16-21/h4-19,27H,1-3H3,(H,31,34)(H,32,36)(H,33,35)

InChI Key

KMEHYTXHDRXZQE-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.